molecular formula C9H13N3O2 B1414958 1-(2,4-Dimethoxyphenyl)guanidine CAS No. 827572-25-8

1-(2,4-Dimethoxyphenyl)guanidine

Cat. No. B1414958
M. Wt: 195.22 g/mol
InChI Key: XORJLJHXPWFVSW-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethoxyphenyl)guanidine” is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is a research chemical and is not widely described in the literature.


Synthesis Analysis

The synthesis of guanidines, including “1-(2,4-Dimethoxyphenyl)guanidine”, has been a topic of interest in recent years. The synthesis often involves the reaction of an amine with an activated guanidine precursor . Transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions are some of the methods used .

Scientific Research Applications

Modified Guanidines as Chiral Superbases

Modified guanidines, including those related to 1-(2,4-Dimethoxyphenyl)guanidine, have been investigated for their potential as chiral superbases. Research by Isobe et al. (2000) focused on the preparation of chiral 1,3-dimethyl-2-iminoimidazolidines, a related structure, demonstrating their utility in organic chemistry (Isobe, Fukuda, & Ishikawa, 2000).

Biological Activities of Guanidine Compounds

The biological activities of guanidine compounds, including derivatives similar to 1-(2,4-Dimethoxyphenyl)guanidine, have been extensively explored. Sa̧czewski and Balewski (2013) highlighted the development and therapeutic applications of newly synthesized guanidine-containing compounds, emphasizing their importance in drug discovery (Sa̧czewski & Balewski, 2013).

Synthesis of Aliphatic Guanidines

The synthesis of substituted guanidines, akin to 1-(2,4-Dimethoxyphenyl)guanidine, has been a subject of interest. Shaw et al. (2015) presented an environmentally safe method for installing the guanidine functionality in aliphatic primary and secondary amines (Shaw, Barbance, Grayson, & Rozas, 2015).

Guanidine Synthesis and Applications

The synthesis and applications of guanidines have been a focal area of research. Baeten and Maes (2016) reported on the use of amidines for the tandem synthesis of guanidines, providing insights into the chemical processes involving guanidine structures (Baeten & Maes, 2016).

Catalytic Syntheses of Guanidines

The catalytic addition of amines to carbodiimides, an essential process in guanidine synthesis, has been reviewed by Alonso-Moreno et al. (2014), illustrating the significance of guanidines in organic chemistry (Alonso-Moreno, Antiñolo, Carrillo-Hermosilla, & Otero, 2014).

Antibacterial Properties of Guanidine Derivatives

Guanidine derivatives have been identified for their antibacterial properties. Zamperini et al. (2017) investigated linear guanidine derivatives and confirmed their broad-spectrum antibacterial activity, emphasizing the potential of such compounds in medical applications (Zamperini, Maccari, Deodato, Pasero, D’Agostino, Orofino, De Luca, Dreassi, Docquier, & Botta, 2017).

Structural Characterization of Guanidine

Structural characterization of guanidine compounds, including those similar to 1-(2,4-Dimethoxyphenyl)guanidine, has been essential in understanding their properties. Göbel and Klapötke (2007) performed a crystal structure analysis of neutral guanidine, providing foundational knowledge for further studies (Göbel & Klapötke, 2007).

Guanidines as Binding Sites for Anions

Research by Sola et al. (2011) explored guanidine as a binding site for anions, highlighting the functional versatility of guanidine units in chemical interactions (Sola, Orenes, García, Claramunt, Alkorta, Elguero, Tárraga, & Molina, 2011).

Energy Transfer Reactions of Mitochondria

Pressman (1963) investigated the effects of guanidine and alkylguanidines on mitochondrial energy transfer reactions, demonstrating the biochemical relevance of guanidine derivatives (Pressman, 1963).

Synthesis and Biological Activity of Guanidine Derivatives

The synthesis and evaluation of the biological activity of guanidine derivatives, similar to 1-(2,4-Dimethoxyphenyl)guanidine, are critical in medicinal chemistry. This includes research on novel trisubstituted guanidines and their copper(II) complexes, as reported by Said et al. (2015), providing insights into their potential medicinal applications (Said, Ahmad, Rehman, Badshah, Khan, Khan, Rahim, & Spasyuk, 2015).

Guanidines as Reagents and Catalysts

Selig (2017) discussed the role of guanidines as reagents and catalysts, emphasizing their diverse applications and biological activities (Selig, 2017).

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-6-3-4-7(12-9(10)11)8(5-6)14-2/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORJLJHXPWFVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Diab, AM Abdelaziz, P Li, T Teo, SKC Basnet… - European Journal of …, 2017 - Elsevier
The discovery of novel anti-AML therapeutic agents is urgently needed, but the complex heterogeneity of the disease has so far hampered the development of a curative treatment. FLT3 …
Number of citations: 26 www.sciencedirect.com
AM Abdelaziz, S Diab, S Islam, SKC Basnet… - Medicinal …, 2019 - ingentaconnect.com
Background: Aberrant expression of eukaryotic translation initiation factor 4E (eIF4E) is common in many types of cancer including acute myeloid leukaemia (AML). Phosphorylation of …
Number of citations: 7 www.ingentaconnect.com
S Diab, T Teo, M Kumarasiri, P Li, M Yu, F Lam… - …, 2014 - Wiley Online Library
Phosphorylation of eIF4E by human mitogen‐activated protein kinase (MAPK)‐interacting kinases (Mnks) is crucial for human tumourigenesis and development. Targeting Mnks may …

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